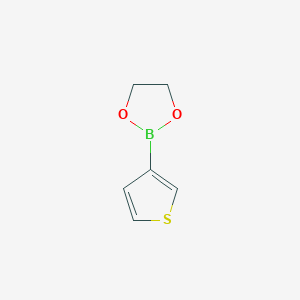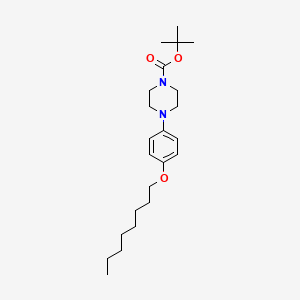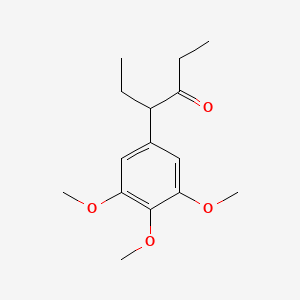
5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine” is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine” typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Oxadiazole Ring Formation: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the pyridine and oxadiazole rings through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or the methyl groups.
Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridine ring, leading to the formation of different derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, compounds containing oxadiazole rings are often studied for their potential as antimicrobial, antifungal, and anticancer agents.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including their ability to interact with specific biological targets.
Industry
In the industry, these compounds may be used in the development of new materials, such as polymers and coatings, due to their stability and unique properties.
作用機序
The mechanism of action of “5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine” would depend on its specific application. Generally, compounds with oxadiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
類似化合物との比較
Similar Compounds
5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-thiadiazol-3-amine: Similar structure but with a sulfur atom in place of the oxygen in the oxadiazole ring.
5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-triazol-3-amine: Similar structure but with a nitrogen atom in place of the oxygen in the oxadiazole ring.
Uniqueness
The uniqueness of “5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine” lies in its specific combination of functional groups and ring structures, which can confer unique chemical and biological properties.
特性
分子式 |
C10H16N4O |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C10H16N4O/c1-7-4-8(6-14(3)5-7)9-12-10(11-2)13-15-9/h4,7H,5-6H2,1-3H3,(H,11,13) |
InChIキー |
BTVWOSCFZOZFSV-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(=C1)C2=NC(=NO2)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B13992642.png)




![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)



![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)

![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)
